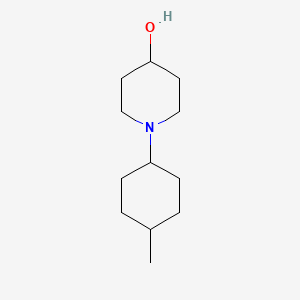

1-(4-Methylcyclohexyl)piperidin-4-ol

Description

The piperidine (B6355638) nucleus is a fundamental heterocyclic system and a cornerstone in the development of a vast array of pharmaceutical agents. researchgate.net Its derivatives are integral to more than twenty classes of pharmaceuticals and numerous alkaloids, highlighting their therapeutic importance. nih.gov Within this broad family, piperidinol derivatives, characterized by a hydroxyl group on the piperidine ring, represent a particularly significant subclass.

Piperidinol derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities. nih.govijnrd.org The piperidine ring acts as a versatile scaffold, and the hydroxyl group can serve as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets. thieme-connect.com This has led to the development of piperidinol-containing compounds with applications as analgesics, anti-inflammatory agents, antivirals, and agents targeting the central nervous system. researchgate.netijnrd.org

The structural framework of piperidinol allows for systematic modifications at both the nitrogen atom and various positions on the carbon ring. This adaptability enables chemists to fine-tune the physicochemical properties and pharmacological profiles of these molecules to achieve desired therapeutic effects. thieme-connect.com For instance, N-substituted piperidinols have been extensively explored as opioid receptor antagonists and as agents with potential in treating neurological disorders. wustl.edu

The specific impetus for a thorough investigation of 1-(4-Methylcyclohexyl)piperidin-4-ol stems from its structural similarity to analogues of phencyclidine (PCP), a compound known for its complex pharmacological effects on the central nervous system. nih.govacs.org PCP and its derivatives interact with multiple neurotransmitter systems, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com

A comprehensive investigation is therefore warranted to elucidate the precise pharmacological properties of this compound and to determine how its unique N-substituent influences its interaction with biological targets, potentially leading to novel therapeutic applications.

The current research landscape for piperidinol analogues is both broad and deep, with extensive studies on derivatives bearing various N-substituents. nih.govwustl.edu A significant portion of this research has focused on aryl and aralkyl substitutions, driven by the historical development of opioid and antipsychotic medications. wustl.edu There is also a substantial body of work on smaller alkyl substitutions.

However, there is a comparative scarcity of published research specifically detailing the synthesis and biological evaluation of N-cycloalkyl piperidinols with aliphatic substitutions like the 4-methylcyclohexyl group. While the synthesis of related compounds is documented in the broader chemical literature, dedicated pharmacological studies on this compound are not widely available in peer-reviewed journals. This represents a clear gap in the current understanding of structure-activity relationships within the N-substituted piperidinol class. The influence of a purely aliphatic, conformationally flexible substituent like 4-methylcyclohexyl on receptor binding and functional activity remains an underexplored area.

Given the existing knowledge and the identified research gaps, a comprehensive investigation of this compound would be guided by several key objectives:

Chemical Synthesis and Characterization: To develop and optimize a robust synthetic route for this compound and to thoroughly characterize its chemical and physical properties.

Pharmacological Profiling: To conduct a broad pharmacological screening of the compound to identify its primary biological targets. This would include binding assays for key central nervous system receptors, such as NMDA, opioid, dopamine, and serotonin (B10506) receptors.

In Vitro Functional Assays: To evaluate the functional activity of the compound at its identified targets, determining whether it acts as an agonist, antagonist, or modulator.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of closely related analogues to understand how modifications to the 4-methylcyclohexyl and piperidinol moieties affect biological activity.

Physicochemical and ADME Profiling: To assess the compound's drug-like properties, including solubility, stability, and metabolic profile, to determine its potential for further development.

The pursuit of these objectives will provide a foundational understanding of the chemical biology and medicinal chemistry of this compound and its potential as a novel chemical probe or therapeutic lead.

Illustrative Data

To provide context for the type of data generated in the study of such compounds, the following tables present representative physicochemical properties and hypothetical biological data for a compound like this compound, based on known values for similar small molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO |

| Molecular Weight | 197.32 g/mol |

| CAS Number | 416868-36-5 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Calculated LogP | 2.8 |

Note: The data in this table is for illustrative purposes and is based on publicly available information and computational models.

Table 2: Representative Biological Data for a Hypothetical N-Cycloalkyl Piperidinol Analogue

| Target | Assay Type | Result (IC50/Ki) |

|---|---|---|

| NMDA Receptor | [3H]MK-801 Binding | > 10 µM |

| Sigma-1 Receptor | [3H]-(+)Pentazocine Binding | 850 nM |

| Sigma-2 Receptor | [3H]DTG Binding | 1.2 µM |

| Dopamine Transporter | [3H]WIN 35,428 Binding | > 10 µM |

| Serotonin Transporter | [3H]Citalopram Binding | > 10 µM |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the kind of data that would be sought in a pharmacological investigation of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-(4-methylcyclohexyl)piperidin-4-ol |

InChI |

InChI=1S/C12H23NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h10-12,14H,2-9H2,1H3 |

InChI Key |

HJAAXWVUVVDWIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N2CCC(CC2)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 4 Methylcyclohexyl Piperidin 4 Ol

Retrosynthetic Analysis of the 1-(4-Methylcyclohexyl)piperidin-4-ol Scaffold

A logical retrosynthetic analysis of this compound identifies two primary disconnection approaches. The most straightforward disconnection is at the C-N bond, which simplifies the molecule into two key synthons: piperidin-4-ol and a 4-methylcyclohexyl electrophile. This approach suggests a convergent synthesis where the pre-formed piperidine (B6355638) ring is N-alkylated.

A second, more fundamental disconnection breaks down the piperidine ring itself. This approach could involve disconnections that lead to linear precursors, which can then be cyclized to form the piperidin-4-ol core. For instance, a double disconnection of the C-N bonds points towards a precursor like a 1,5-dicarbonyl compound that can undergo a double reductive amination with a nitrogen source.

These retrosynthetic pathways guide the selection of appropriate synthetic methodologies for the construction of the target molecule.

Methodologies for the Construction of the Piperidin-4-ol Core

The piperidin-4-ol moiety is a common structural motif in many biologically active compounds, and various methods for its synthesis have been developed. These can be broadly categorized into ring-forming cyclization reactions and approaches that modify a pre-existing ring.

Ring Formation via Cyclization Reactions

The de novo synthesis of the piperidin-4-ol ring often involves intramolecular cyclization of acyclic precursors. One common strategy is the Dieckmann condensation of a diester containing a nitrogen atom in the backbone, followed by reduction and decarboxylation to yield a piperidin-4-one, which can then be reduced to the corresponding alcohol.

Another powerful method is the aza-Prins cyclization. This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. While this method can provide access to highly substituted piperidines, careful selection of starting materials and reaction conditions is necessary to achieve the desired 4-hydroxy substitution pattern.

Reductive Amination and Hydrogenation Approaches to Piperidine Rings

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied intramolecularly to construct the piperidine ring. A double reductive amination of a 1,5-dicarbonyl compound with an amine is a direct route to the piperidine skeleton. This "one-pot" reaction involves the sequential formation of two imine or enamine intermediates followed by their reduction.

Hydrogenation of pyridine (B92270) derivatives is another common approach. Substituted pyridines can be catalytically hydrogenated to the corresponding piperidines. For the synthesis of piperidin-4-ol, a 4-hydroxypyridine (B47283) or a protected equivalent would be the starting material. This method is often efficient but may require harsh reaction conditions, and the compatibility of other functional groups must be considered.

Introduction and Functionalization of the 4-Methylcyclohexyl Moiety

The final key step in the synthesis of this compound is the introduction of the 4-methylcyclohexyl group onto the nitrogen atom of the piperidin-4-ol core.

Strategies for N-Alkylation with Cyclohexyl Derivatives

The most common method for forming the C-N bond between the piperidine nitrogen and the cyclohexyl ring is through N-alkylation. This can be achieved by reacting piperidin-4-ol with a suitable 4-methylcyclohexyl electrophile, such as 4-methylcyclohexyl bromide or tosylate, in the presence of a base.

Alternatively, reductive amination provides a direct and efficient route. In this approach, piperidin-4-ol is reacted with 4-methylcyclohexanone (B47639) in the presence of a reducing agent. This reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ to form the desired N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride.

A study on the synthesis of related phencyclidine derivatives utilized a Grignard reaction between a nitrile precursor and a p-tolyl magnesium bromide to introduce a substituted arylcyclohexyl moiety. nih.gov While not a direct N-alkylation, this highlights the use of organometallic reagents in constructing complex cyclohexyl-substituted compounds.

Stereocontrol in the Introduction of the Methylcyclohexyl Group

The introduction of the 4-methylcyclohexyl group can lead to the formation of diastereomers, depending on the relative stereochemistry of the methyl group on the cyclohexane (B81311) ring and the hydroxyl group on the piperidine ring. The 4-methylcyclohexyl group can exist as cis and trans isomers.

In the context of reductive amination, the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. The approach of the hydride reagent to the iminium ion intermediate can be directed by steric hindrance, potentially leading to a preference for one diastereomer over the other.

Research on the synthesis of 1-(1-phenyl-4-methylcyclohexyl)piperidines has shown that the cis and trans isomers can be prepared and their relative stereochemistry established using NMR spectroscopy. nih.gov In this related system, the biological activity was found to be dependent on the stereochemistry of the methylcyclohexyl group, with the cis-isomer showing greater potency. nih.gov This underscores the importance of stereocontrol in the synthesis of such compounds. While the specific stereochemical preferences for the formation of this compound are not detailed in the available literature, the principles of stereoselective synthesis of substituted piperidines are well-established and would be applicable. nih.gov

Derivatization and Structural Modification of this compound Analogues

The structure of this compound provides three primary locations for chemical modification: the piperidine nitrogen atom, the cyclohexyl ring, and the C-4 hydroxyl group. These sites allow for a range of chemical transformations to generate diverse analogues.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for derivatization, readily undergoing reactions such as N-alkylation and N-acylation to introduce a variety of substituents.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides. For instance, reaction with alkyl bromides or iodides in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) can yield N-alkylated products. A general procedure involves stirring the piperidine derivative with the alkylating agent and a base at room temperature or with gentle heating to drive the reaction to completion. Slow addition of the alkyl halide can help to control the reaction and minimize the formation of quaternary ammonium (B1175870) salts.

N-Acylation: Acyl groups can be introduced at the piperidine nitrogen through reaction with acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For example, reacting the parent compound with an acyl chloride in a suitable solvent provides the corresponding N-acyl derivative.

| Modification Type | Reagents and Conditions | Product Class |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-1-(4-methylcyclohexyl)piperidin-4-ols |

| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)2O), Base | N-Acyl-1-(4-methylcyclohexyl)piperidin-4-ols |

Functionalization of the Cyclohexyl Ring

Modifications to the cyclohexyl ring are less common but can be achieved through various synthetic routes. These transformations can introduce new functional groups or alter the stereochemistry of the ring.

Halogenation: Direct halogenation of the cyclohexyl ring can be challenging to control regioselectively. However, synthetic strategies involving the use of starting materials with pre-functionalized cyclohexyl rings, such as 4-halocyclohexanones, can be employed to synthesize analogues with specific substitution patterns on the cyclohexyl moiety.

Oxidation: Oxidation of the methyl group on the cyclohexyl ring to a carboxylic acid or an alcohol would require robust oxidizing agents and careful control of reaction conditions to avoid side reactions on the piperidine ring. Alternatively, starting from a cyclohexyl derivative with the desired oxidized functionality is a more common synthetic approach.

Transformations of the C-4 Hydroxyl Group

The C-4 hydroxyl group on the piperidine ring is a versatile handle for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The Steglich esterification, using a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation to Ketone: The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 1-(4-methylcyclohexyl)piperidin-4-one. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures followed by the addition of a hindered base like triethylamine, is a mild and efficient method for this transformation. wikipedia.org This method is known for its compatibility with a wide range of functional groups.

Replacement of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, and then displaced by a variety of nucleophiles to introduce different functionalities at the C-4 position.

| Transformation | Reagents and Conditions | Product |

| Esterification | Carboxylic acid, DCC, DMAP | 4-Ester derivative |

| Etherification | 1. NaH; 2. Alkyl halide | 4-Ether derivative |

| Oxidation | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | 1-(4-Methylcyclohexyl)piperidin-4-one |

| Nucleophilic Substitution | 1. TsCl, Pyridine; 2. Nucleophile | 4-Substituted piperidine |

Advanced Spectroscopic and Stereochemical Characterization of 1 4 Methylcyclohexyl Piperidin 4 Ol

Elucidation of Molecular Structure and Conformation

A thorough understanding of the three-dimensional structure and conformational dynamics of 1-(4-Methylcyclohexyl)piperidin-4-ol would rely on a combination of spectroscopic techniques.

NMR Spectroscopic Analysis for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be the primary tool for determining the conformational preferences of the piperidine (B6355638) and cyclohexyl rings. Analysis of chemical shifts and coupling constants would, in theory, allow for the assignment of axial and equatorial positions of the various substituents. However, no published NMR spectra for this compound could be located.

Vibrational Spectroscopic Techniques for Structural Features

Infrared (IR) and Raman spectroscopy are valuable for identifying characteristic functional groups and providing insight into the molecule's vibrational modes. Key vibrational bands for the hydroxyl (-OH) and amine (C-N) groups would be expected. Without experimental spectra, a detailed analysis of the structural features of this compound is not possible.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum would also provide valuable information about its structure. While the molecular formula (C₁₂H₂₃NO) and molecular weight (197.32 g/mol ) can be calculated, no experimental mass spectrum for this compound is publicly available.

Stereochemical Purity Assessment and Enantiomeric Resolution Techniques

Due to the presence of chiral centers, this compound can exist as multiple stereoisomers. The assessment of stereochemical purity and the development of enantiomeric resolution techniques would be crucial for isolating and studying individual isomers. This would typically involve chiral chromatography or the use of chiral resolving agents. Regrettably, no studies on these aspects for the target compound have been reported.

Conformational Analysis of the Piperidine and Cyclohexyl Rings

Both the piperidine and cyclohexane (B81311) rings are known to adopt predominantly chair conformations to minimize steric strain. The substituents on these rings can occupy either axial or equatorial positions, and the equilibrium between these conformers is a key aspect of their stereochemistry.

Chair-Boat Interconversion in the Piperidine Ring

The piperidine ring, like cyclohexane, can undergo a ring-flip process, interconverting between two chair conformations. It can also, in principle, adopt higher-energy boat or twist-boat conformations. The presence of bulky substituents can influence the energy barrier for this interconversion and potentially stabilize non-chair forms. However, without specific experimental or computational studies on this compound, any discussion on its chair-boat interconversion would be purely speculative.

Conformational Preference of the 4-Methylcyclohexyl Substituent

The conformational landscape of this compound is primarily defined by the relative orientations of the substituents on both the piperidine and cyclohexane rings. The 4-methylcyclohexyl group can exist in two principal chair conformations, with the methyl group occupying either an equatorial or an axial position. Similarly, the piperidine ring adopts a chair conformation, with the 4-hydroxy group and the N-cyclohexyl substituent also in either equatorial or axial orientations. The interplay between these conformational possibilities gives rise to distinct diastereomers, namely cis and trans isomers, which are defined by the relative stereochemistry at the C-1 of the piperidine ring and C-4 of the cyclohexane ring.

In the trans isomer, the bond connecting the piperidine nitrogen to the cyclohexane ring and the methyl group on the cyclohexane are on opposite sides of the cyclohexane ring plane. Conversely, in the cis isomer, these two groups are on the same side. The conformational preference of the 4-methylcyclohexyl substituent is largely governed by the minimization of steric hindrance. In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. This principle holds true for the 4-methylcyclohexyl group in this compound.

Spectroscopic Elucidation of Conformational Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of such systems. The chemical shifts and, more importantly, the coupling constants of the protons on the cyclohexane and piperidine rings provide detailed information about the spatial arrangement of the atoms.

For the trans-isomer , the most stable conformation is expected to be the one where both the piperidine substituent on the cyclohexane ring and the methyl group are in equatorial positions (diequatorial). This arrangement minimizes steric strain. In the ¹H NMR spectrum, the proton at C-4 of the cyclohexane ring (methine proton) would exhibit a large axial-axial coupling constant (typically around 10-13 Hz) with the adjacent axial protons, indicating its axial orientation and thus an equatorial methyl group.

For the cis-isomer , the situation is more complex. A diequatorial arrangement is not possible. The two possible chair conformations would involve either an axial piperidine substituent and an equatorial methyl group, or an equatorial piperidine substituent and an axial methyl group. The latter is generally less stable due to the steric bulk of the piperidine ring. Therefore, the conformation with an axial piperidine and an equatorial methyl group is likely to be the more populated one. The ¹H NMR spectrum of the cis-isomer would be expected to show a smaller coupling constant for the C-4 methine proton, reflecting its equatorial position.

Illustrative NMR Data for Conformational Analysis

| Parameter | trans-Isomer (predicted) | cis-Isomer (predicted) |

| Cyclohexane H-4 (methine proton) | ||

| Chemical Shift (δ, ppm) | ~1.0 - 1.5 | ~1.5 - 2.0 |

| Coupling Constant (J, Hz) | ~10-13 Hz (triplet of doublets) | ~3-5 Hz (multiplet) |

| Piperidine H-4 (methine proton) | ||

| Chemical Shift (δ, ppm) | ~3.5 - 4.0 | ~3.8 - 4.2 |

| Coupling Constant (J, Hz) | Axial OH: ~10-12 Hz; Equatorial OH: ~3-5 Hz | Axial OH: ~10-12 Hz; Equatorial OH: ~3-5 Hz |

The ¹³C NMR chemical shifts also provide valuable information. The carbon of an axial methyl group is typically shielded and appears at a higher field (lower ppm value) compared to an equatorial methyl group.

| Parameter | trans-Isomer (predicted) | cis-Isomer (predicted) |

| Cyclohexane C-Methyl | ~22 ppm | ~18 ppm |

| Cyclohexane C-4 | ~32 ppm | ~28 ppm |

| Piperidine C-4 | ~65-70 ppm | ~65-70 ppm |

Impact of Stereochemistry on Molecular Recognition Processes

The distinct three-dimensional shapes of the cis and trans isomers of this compound have a profound impact on their ability to interact with other molecules, a process known as molecular recognition. This is particularly crucial in the context of biological systems, where the compound might interact with enzymes or receptors. The specific geometry of a molecule determines its fit into a binding site, akin to a key fitting into a lock.

For instance, if this molecule were to bind to a receptor, the binding pocket would have a specific topology. The more extended and linear shape of the trans-isomer might allow for a better fit into a long, narrow binding cleft, whereas the more compact shape of the cis-isomer might be favored by a more globular binding site.

Computational Chemistry and in Silico Investigations of 1 4 Methylcyclohexyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For 1-(4-Methylcyclohexyl)piperidin-4-ol, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the hydroxyl group, due to the presence of lone pair electrons. The LUMO would likely be distributed more across the sigma anti-bonding orbitals of the molecule's framework. While specific DFT calculations for this exact molecule are not widely published, analysis of similar piperidine derivatives allows for the estimation of these values. chemjournal.kz

Illustrative Data Table: Calculated Frontier Orbital Energies This table presents hypothetical, yet chemically reasonable, values for this compound based on DFT calculations of similar structures. The exact values would depend on the level of theory and basis set used.

| Parameter | Energy Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 8.00 | ELUMO - EHOMO; indicates chemical stability and reactivity. mdpi.com |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.org It is calculated by placing a hypothetical positive point charge at various locations on the electron density surface of the molecule and calculating the potential energy. MEP maps are color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate, or near-neutral, potential.

For this compound, an MEP map would highlight specific reactive sites:

Negative Potential: The most intense region of negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group, and to a lesser extent, the nitrogen atom of the piperidine ring. These areas are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential: Regions of positive potential (blue) would be found around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbons adjacent to the piperidine nitrogen.

Neutral Potential: The nonpolar cyclohexyl and methyl groups would be characterized by green or light-yellow surfaces, indicating their hydrophobic nature.

This analysis is crucial for predicting how the molecule will interact with other molecules, including receptor binding pockets or other reactants. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a key tool in drug discovery for identifying and optimizing potential drug candidates. nih.gov

The piperidinol scaffold is present in numerous biologically active compounds, making it a valuable starting point for in silico screening campaigns. nih.gov Virtual libraries of compounds containing the this compound core could be screened against databases of known protein structures to identify potential biological targets. This process involves computationally docking the ligand into the active sites of a wide array of proteins and ranking the results based on a scoring function, which estimates the binding affinity.

Given the structural features of similar piperidine-containing molecules, potential targets for this scaffold could include:

G-Protein Coupled Receptors (GPCRs): Many neurotransmitter receptors feature binding sites that accommodate piperidine rings.

Enzymes: Targets such as proteases, kinases, or transferases could be explored. For instance, some piperidine derivatives have been investigated as inhibitors of topoisomerase II. nih.gov

Ion Channels: The charged nitrogen of the piperidine ring (under physiological pH) can interact with residues in ion channel pores.

Once a potential protein target is identified, a detailed binding mode analysis is performed to understand the specific molecular interactions that stabilize the ligand-protein complex. For this compound, a hypothetical analysis would focus on key interactions:

Hydrogen Bonding: The hydroxyl group (-OH) is a prime candidate for both donating a hydrogen bond (via its H atom) and accepting one (via its O atom) with polar residues like serine, threonine, or aspartate in a binding pocket.

Ionic/Salt Bridge Interactions: If the piperidine nitrogen is protonated, it can form a strong ionic interaction with negatively charged residues such as aspartate or glutamate.

Hydrophobic Interactions: The bulky and nonpolar 4-methylcyclohexyl group would likely occupy a hydrophobic pocket in the receptor, forming van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

Illustrative Data Table: Hypothetical Docking Scores This table shows plausible docking scores (in kcal/mol) of this compound against selected protein targets. Lower scores indicate stronger predicted binding affinity.

| Protein Target | PDB ID | Hypothetical Docking Score (kcal/mol) | Potential Key Interacting Residues |

| Dopamine Transporter | 4M48 | -8.5 | Asp79, Phe326, Val152 |

| Topoisomerase II | 1ZXM | -7.9 | Asn120, Glu87, Thr147 |

| SARS-CoV-2 Main Protease | 6LU7 | -7.2 | His41, Cys145, Glu166 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of all atoms in the ligand-protein complex, providing insights into its stability and flexibility. researchgate.net

An MD simulation of the this compound-protein complex would begin with the best-docked pose. The simulation would then calculate the forces on each atom and predict its subsequent motion over hundreds of nanoseconds. The key analyses from such a simulation would include:

Conformational Stability: Assessing whether the ligand remains stably bound within the active site or if it shifts or exits over time. This is often measured by the root-mean-square deviation (RMSD) of the ligand's atoms relative to its starting position.

Interaction Persistence: Determining the stability of the key interactions identified in the docking analysis. For example, the simulation would show the percentage of time a specific hydrogen bond or salt bridge is maintained.

Flexibility and Induced Fit: Revealing how the protein and ligand adapt to each other's presence. The simulation can show which parts of the ligand are flexible and how the protein's side chains may move to better accommodate the ligand.

These simulations are computationally intensive but provide a much more realistic and detailed understanding of the binding event, validating the initial docking results and guiding further lead optimization. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Hypothetical Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to hypothesize its potential biological activities by studying related structures. For instance, various piperidine derivatives have been the subject of QSAR studies to elucidate their potential as antimicrobial, anticancer, or central nervous system active agents. researchgate.netnih.gov

A hypothetical QSAR study on a series of analogs derived from the this compound scaffold would involve the generation of a dataset of molecules with varying substituents and the experimental determination of their biological activity against a specific target. Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Description |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describe the electron distribution within the molecule, influencing electrostatic interactions. researchgate.net |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule, which are crucial for receptor binding. |

| Lipophilic | LogP, Topological Polar Surface Area (TPSA) | Measure the molecule's hydrophobicity and polarity, affecting its membrane permeability and solubility. |

| Topological | Connectivity indices, Wiener index | Numerical representations of the molecular topology, encoding information about branching and connectivity. |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. Such a model for this compound derivatives could potentially identify key structural features that positively or negatively influence a hypothetical biological activity, thereby guiding the synthesis of more potent compounds. For example, studies on similar piperidine-containing compounds have shown that substitutions on the piperidine ring or the cyclohexyl moiety can significantly impact their binding affinity to biological targets. nih.gov

Cheminformatics and Virtual Library Design based on this compound Scaffold

Cheminformatics plays a pivotal role in modern drug discovery by enabling the management, analysis, and visualization of large chemical datasets. Virtual library design, a key application of cheminformatics, involves the in silico generation of a large collection of molecules that can be screened for potential biological activity. The this compound scaffold serves as an excellent starting point for the design of a focused virtual library.

The design process typically begins with the enumeration of a virtual library by attaching a variety of chemical building blocks (R-groups) to specific points of the scaffold. For this compound, potential points for modification include the hydroxyl group on the piperidine ring and various positions on the cyclohexyl ring.

Table 2: Potential R-group Modifications for Virtual Library Generation

| Modification Site | R-group Examples | Potential Impact on Properties |

| Piperidin-4-ol (OH) | Ethers, Esters, Carbamates | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Cyclohexyl Ring | Alkyl groups, Halogens, Aromatic rings | Influence steric interactions with the target protein and modify overall molecular shape. |

| Piperidine Nitrogen | (If the 1-substituent is modified) Aryl, Heteroaryl, or other complex cyclic systems | Can significantly alter the overall pharmacology and introduce new interaction points with a target. |

Following the generation of the virtual library, a process of virtual screening can be employed. This involves the use of computational methods to predict the properties and potential biological activity of the designed molecules. Common virtual screening techniques include ligand-based methods (e.g., similarity searching, pharmacophore modeling) and structure-based methods (e.g., molecular docking). Molecular docking simulations, for instance, could be used to predict the binding affinity of the library members to a specific protein target. acs.org

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for filtering the virtual library. nih.gov These predictions help to eliminate compounds with undesirable pharmacokinetic properties or potential toxic liabilities early in the discovery process, thereby enriching the library with drug-like candidates. Parameters such as Lipinski's rule of five are often used as initial filters. researchgate.net The ultimate goal of designing a virtual library based on the this compound scaffold is to identify a smaller, more manageable set of promising compounds for chemical synthesis and subsequent experimental testing. nih.govchemdiv.com

In Vitro Biological Activity and Mechanistic Studies of 1 4 Methylcyclohexyl Piperidin 4 Ol and Analogues

Evaluation of Enzyme Inhibition Profiles

The potential for 1-(4-methylcyclohexyl)piperidin-4-ol and its analogues to act as enzyme inhibitors is an area of scientific interest, given that many piperidine (B6355638) derivatives are known to interact with various enzymes. However, specific research into the inhibitory profile of this compound is sparse.

Kinetics of Enzyme Inactivation by this compound Derivatives

Detailed kinetic studies describing the mechanism of enzyme inactivation by derivatives of this compound are not present in the current body of scientific literature. Such studies would be necessary to determine the mode of action, such as competitive, non-competitive, or irreversible inhibition, against specific enzymatic targets.

Antimicrobial Potency (In Vitro)

The antimicrobial properties of various piperidine derivatives have been documented, suggesting that the core structure can be a valuable pharmacophore in the development of new antibacterial and antifungal agents.

Antibacterial Activity Assessments

There are no specific studies reporting the in vitro antibacterial activity of this compound. Research on other piperidin-4-ol analogues has shown a range of activities, but direct extrapolation of these findings to the target compound is not scientifically valid without experimental data.

Table 1: Antibacterial Activity of Selected Piperidine Analogues (Data for this compound is not available)

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|

Antifungal Activity Assessments

Similarly, the in vitro antifungal efficacy of this compound has not been specifically evaluated in published research. While some N-substituted piperidin-4-ol derivatives have been investigated for antifungal properties, the absence of data for the 4-methylcyclohexyl substituted variant makes any assessment speculative.

Table 2: Antifungal Activity of Selected Piperidine Analogues (Data for this compound is not available)

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

|---|

Antiparasitic and Nematicidal Efficacy (In Vitro)

The investigation of piperidine-containing compounds for their potential to combat parasitic and nematode infections is an active area of research. However, specific data relating to this compound is not available.

Table 3: Antiparasitic and Nematicidal Activity of Selected Piperidine Analogues (Data for this compound is not available)

| Compound/Analogue | Organism | Activity Metric (e.g., IC50, LC50) | Reference |

|---|

Exploration of Other In Vitro Biological Targets

Analogues of this compound have been investigated for a range of other in vitro biological targets. Notably, derivatives of 4-hydroxypiperidine (B117109) have been synthesized and evaluated as non-imidazole histamine (B1213489) H3 receptor antagonists. mdpi.com The histamine H3 receptor is a target for various central nervous system disorders, and these studies explore the structure-activity relationships of piperidine-based compounds for this target. mdpi.com

Cellular Mechanism of Action Studies (In Vitro)

Detailed studies concerning the specific cellular uptake and intracellular localization of this compound are not available in the current body of scientific literature. Mechanistic studies of this nature would be required to understand how the compound interacts with and distributes within cells to exert any potential biological effects.

Significant research has been conducted on piperidinol analogues concerning their inhibitory effects on mycobacterial growth. nih.gov Direct screening of compound libraries has identified piperidinol-containing molecules as potent leads against Mycobacterium tuberculosis. nih.govnih.gov

A study focused on a series of piperidinol analogues identified a hit compound which, following optimization, led to derivatives with potent anti-tuberculosis activity. nih.gov The minimum inhibitory concentrations (MICs) for a library of these analogues were determined against M. tuberculosis H37Rv. nih.gov

Table 1: Anti-tuberculosis Activity of Selected Piperidinol Analogues

| Compound | Stereochemistry of Hydroxyl Group | C-ring Substitution | MIC (µg/mL) |

|---|---|---|---|

| 4b | R | 4-chloro | 1.4 |

| 4m | S | 4-trifluoromethyl | 1.7 |

| Parent Compound (1) | Racemic | - | 1.5 |

Data sourced from a study on piperidinol analogues with anti-tuberculosis activity. nih.gov

The mechanism of action for some of these piperidinol analogues has been investigated, revealing that they can target MmpL3, a mycolic acid flippase essential for the formation of the mycobacterial cell wall. nih.gov This inhibition disrupts the transport of key cell wall components, leading to bacterial death. nih.gov Another study on piperidine derivatives explored their role as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme crucial for menaquinone biosynthesis in the mycobacterial electron transport chain. nih.gov These findings highlight a specific cellular pathway through which piperidine-containing compounds can exert their anti-mycobacterial effects. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Features of 1-(4-Methylcyclohexyl)piperidin-4-ol Analogues with In Vitro Biological Activity

The in vitro biological activity of N-substituted piperidin-4-ol analogues is highly dependent on the nature of the substituents on both the piperidine (B6355638) ring and the N-cycloalkyl moiety. Research on various classes of piperidine derivatives, such as those targeting opioid or other G-protein coupled receptors, consistently demonstrates that the N-substituent plays a pivotal role in determining potency and selectivity.

For analogues of this compound, key structural features that are likely to influence in vitro activity include:

The N-Cycloalkyl Group: The size, stereochemistry, and substitution pattern of the N-cycloalkyl group are critical. The 4-methylcyclohexyl group in the parent compound is a bulky, lipophilic moiety that will significantly influence receptor interaction.

The Piperidin-4-ol Core: The hydroxyl group at the 4-position of the piperidine ring can act as a hydrogen bond donor or acceptor, which is often a key interaction with biological targets. Modifications at this position, such as esterification or replacement with other functional groups, would be expected to drastically alter the biological profile.

Substitution on the Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can introduce new chiral centers and alter the conformation of the ring, thereby affecting how the molecule fits into a receptor binding pocket.

To illustrate the potential SAR, a hypothetical data table for a series of analogues is presented below, based on established principles from related N-substituted piperidin-4-ol compounds. The biological activity is represented by the inhibitory constant (Ki) at a hypothetical receptor, where a lower Ki value indicates higher binding affinity.

| Compound ID | N-Substituent | Piperidine C4-Substituent | Hypothetical Receptor Binding Affinity (Ki, nM) |

| 1 | 4-Methylcyclohexyl | -OH | 50 |

| 1a | Cyclohexyl | -OH | 75 |

| 1b | 3-Methylcyclohexyl | -OH | 60 |

| 1c | 2-Methylcyclohexyl | -OH | 90 |

| 1d | 4-Ethylcyclohexyl | -OH | 45 |

| 1e | 4-Methylcyclohexyl | -H | 500 |

| 1f | 4-Methylcyclohexyl | -OCOCH₃ | 250 |

This hypothetical data suggests that the presence and position of the methyl group on the cyclohexyl ring, as well as the nature of the substituent at the C4 position of the piperidine ring, are significant determinants of in vitro activity.

Influence of Substituent Position and Nature on Biological Efficacy and Selectivity

The precise placement and chemical nature of substituents on the this compound scaffold are anticipated to have a profound impact on biological efficacy and selectivity for specific receptors or enzymes.

Influence of the N-(4-Methylcyclohexyl) Group:

Position of the Methyl Group: As suggested in the hypothetical data in Table 6.1, the position of the methyl group on the cyclohexyl ring can influence binding affinity. A methyl group at the 4-position may provide optimal hydrophobic interactions within a specific binding pocket compared to a methyl group at the 2- or 3-position, which could introduce steric hindrance.

Nature of the Alkyl Substituent: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could either enhance or diminish activity depending on the size and shape of the receptor's hydrophobic pocket.

Influence of Substituents on the Piperidin-4-ol Ring:

The 4-Hydroxyl Group: The hydroxyl group is a key pharmacophoric feature. Its removal or replacement would likely lead to a significant loss of potency, as it is a potential hydrogen bonding site.

Stereochemical Implications for Receptor Binding and Enzyme Inhibition

Stereochemistry is a critical factor in the interaction of small molecules with biological macromolecules. For this compound, there are several potential sources of stereoisomerism that would be expected to result in significant differences in biological activity.

Cis/Trans Isomerism of the 4-Methylcyclohexyl Group: The relationship between the N-piperidine bond and the methyl group on the cyclohexyl ring can be either cis or trans. These two isomers will have distinct three-dimensional shapes and, consequently, different binding affinities for a chiral receptor or enzyme active site. Studies on structurally similar compounds, such as 1-(1-phenyl-4-methylcyclohexyl)piperidines, have demonstrated that the cis and trans isomers can have markedly different biological activities.

Chirality of the Piperidin-4-ol Ring: If additional substituents are introduced onto the piperidine ring, new chiral centers can be created. For example, in studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it was found that the different enantiomers possessed distinct opioid receptor antagonist potencies. This highlights the importance of the absolute configuration of substituents on the piperidine ring.

Chirality at the C4-Position: While this compound itself is achiral at the C4 position, substitution at this position could create a chiral center, leading to enantiomers with potentially different biological activities.

The differential binding of stereoisomers is a well-established principle in pharmacology, arising from the fact that receptors and enzymes are themselves chiral. One stereoisomer (the eutomer) will typically have a much better geometric and electronic complementarity with the binding site than the other (the distomer).

| Stereoisomer | Hypothetical Receptor Binding Affinity (Ki, nM) |

| trans-1-(4-Methylcyclohexyl)piperidin-4-ol | 40 |

| cis-1-(4-Methylcyclohexyl)piperidin-4-ol | 150 |

| (3R,4S)-analogue | 25 |

| (3S,4R)-analogue | 300 |

This hypothetical data illustrates that the trans isomer may be more potent than the cis isomer, and that the specific stereochemistry of additional substituents on the piperidine ring can lead to orders of magnitude differences in activity.

Development of Pharmacophoric Models for Optimized In Vitro Activity

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. For N-substituted piperidin-4-ol derivatives, a general pharmacophoric model can be proposed based on the analysis of structurally related active compounds.

The essential pharmacophoric features for a hypothetical receptor target are likely to include:

A Basic Nitrogen Atom: The nitrogen atom of the piperidine ring is typically protonated at physiological pH and forms a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartic acid) in the receptor binding pocket.

A Hydrophobic Region: The N-(4-methylcyclohexyl) group provides a large, lipophilic moiety that can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site. The size and shape of this hydrophobic group are critical for achieving high affinity.

A Hydrogen Bond Acceptor/Donor: The hydroxyl group at the C4 position of the piperidine ring can serve as a hydrogen bond donor or acceptor, forming a key interaction with a corresponding residue on the target protein.

Defined Spatial Geometry: The relative spatial arrangement of these three key features is critical. The rigid piperidine ring and the defined conformation of the N-cycloalkyl group ensure that these features are presented to the receptor in a specific orientation for optimal binding.

A pharmacophore model can be used to guide the design of new analogues with potentially improved in vitro activity. For example, by keeping the basic nitrogen and the 4-hydroxyl group constant, modifications can be made to the N-cycloalkyl group to better fit the hydrophobic pocket of the target receptor. This could involve altering the size of the cycloalkyl ring, changing the position or nature of the alkyl substituent, or introducing additional functional groups to probe for further interactions. Computational techniques such as molecular docking and 3D-QSAR can be employed to refine these pharmacophoric models and predict the activity of novel analogues before their synthesis.

Future Research Trajectories and Academic Perspectives for 1 4 Methylcyclohexyl Piperidin 4 Ol

Design and Synthesis of Advanced Analogues with Enhanced Potency

The future development of 1-(4-methylcyclohexyl)piperidin-4-ol as a lead compound hinges on the strategic design and synthesis of advanced analogues with superior potency and selectivity. Modern synthetic strategies can be employed to systematically modify its structure and explore the structure-activity relationships (SAR).

Key synthetic approaches that could be pivotal in generating a library of diverse analogues include:

Diversity-Oriented Synthesis (DOS): This strategy would enable the creation of a wide range of structurally diverse piperidine (B6355638) congeners. nih.gov By employing modular synthetic routes, it is possible to access various stereoisomers and substituted derivatives, which is crucial for a thorough exploration of the chemical space around the parent molecule. nih.gov

Stereoselective Synthesis: The chiral centers in the 4-methylcyclohexyl and piperidin-4-ol rings are likely to play a significant role in biological activity. The development of stereoselective synthetic methods, such as those inspired by the biosynthesis of piperidine alkaloids, can provide access to specific stereoisomers for biological evaluation. rsc.org

Modern Catalytic Methods: Recent advancements in catalysis, including light-mediated intramolecular radical carbocyclization and palladium-catalyzed hydrogenation, offer efficient and selective ways to functionalize the piperidine ring. mdpi.com These methods can be used to introduce a variety of substituents at different positions of the piperidine scaffold to probe their effect on potency. mdpi.comnih.gov

A systematic exploration of the SAR will be crucial. For instance, modifications to the 4-methylcyclohexyl group, such as altering the alkyl substituent or replacing the cyclohexane (B81311) ring with other cyclic or aromatic moieties, could significantly impact target binding. Similarly, derivatization of the hydroxyl group on the piperidine ring or substitution at other positions could modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Table 1: Potential Synthetic Strategies for Analogue Development

| Strategy | Description | Potential Outcome |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Modular synthesis to create a wide array of structurally different molecules from a common starting point. nih.gov | Rapid generation of a diverse library of analogues for high-throughput screening. |

| Stereoselective Synthesis | Control of the three-dimensional arrangement of atoms to produce specific stereoisomers. rsc.org | Elucidation of the stereochemical requirements for optimal biological activity. |

| Catalytic Functionalization | Use of catalysts to introduce new functional groups at specific positions on the molecule. mdpi.com | Fine-tuning of potency, selectivity, and pharmacokinetic properties. |

Integration of Omics Technologies for Deeper Mechanistic Understanding (In Vitro)

To fully understand the biological effects of this compound and its future analogues, the integration of "omics" technologies is indispensable. These high-throughput methods can provide a global view of the molecular changes induced by the compound in a biological system.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal which genes are up- or down-regulated in response to treatment with the compound. researchgate.netnih.gov This can provide valuable clues about the pathways and biological processes affected, helping to elucidate its mechanism of action. researchgate.netbiorxiv.org For example, a comparative transcriptomic analysis could identify gene families involved in the biosynthetic pathway of related natural products, offering insights into potential cellular targets. biorxiv.org

Proteomics: Chemical proteomics has emerged as a powerful tool for identifying the direct protein targets of small molecules. nih.govresearchgate.net Techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that bind to this compound. pharmafeatures.com This approach can help to deorphanize the compound and provide a more precise understanding of its molecular interactions. nih.govpharmafeatures.com

Metabolomics: This technology involves the comprehensive analysis of small-molecule metabolites in a biological system. By examining the metabolic profile of cells or tissues treated with the compound, researchers can identify metabolic pathways that are perturbed, offering further insights into its mechanism of action and potential off-target effects.

Table 2: Application of Omics Technologies

| Omics Technology | Information Gained | Potential Impact on Research |

|---|---|---|

| Transcriptomics | Changes in gene expression profiles. researchgate.net | Identification of affected cellular pathways and potential mechanisms of action. nih.gov |

| Proteomics | Direct protein binding partners. nih.gov | Definitive identification of molecular targets and off-targets. pharmafeatures.com |

Collaborative Computational and Experimental Approaches for Target Discovery

The identification of the biological target(s) of this compound is a critical step in its development as a potential therapeutic agent. A synergistic approach that combines computational modeling with experimental validation is likely to be the most effective strategy.

Virtual Screening and Molecular Docking: Computational techniques such as virtual screening can be used to screen large libraries of known protein structures to identify potential binding partners for the compound. nih.govmdpi.com Molecular docking simulations can then be employed to predict the binding mode and affinity of this compound to these potential targets. mdpi.comnih.govijper.orgjournaljpri.com These in silico methods can help to prioritize targets for experimental validation, thereby saving time and resources. frontiersin.org

Pharmacophore Modeling: Based on the structure of this compound and any known active analogues, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to search for other compounds with similar features, potentially leading to the discovery of new lead compounds or helping to identify the target.

Experimental Validation: The predictions from computational studies must be validated through experimental assays. This could involve in vitro binding assays with purified proteins, cell-based assays to measure functional activity, and biophysical techniques to confirm direct interaction between the compound and its putative target.

This iterative cycle of computational prediction and experimental validation can accelerate the process of target discovery and provide a solid foundation for further lead optimization. broadinstitute.org

Exploration of Novel Bioactive Scaffolds Derived from this compound

The this compound core structure can serve as a starting point for the discovery of entirely new classes of bioactive molecules through scaffold hopping and related techniques.

Scaffold Hopping: This medicinal chemistry strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features. uniroma1.it The goal is to identify new chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. dundee.ac.ukbhsai.org Computational methods can be used to identify potential replacement scaffolds that maintain the correct spatial orientation of the key functional groups. uniroma1.it

Fragment-Based Drug Discovery (FBDD): The 1-(4-methylcyclohexyl) and piperidin-4-ol moieties could be considered as individual fragments. By identifying low-affinity binding of these or similar fragments to a target of interest, more potent lead compounds can be assembled by growing or linking these fragments.

Diversity-Oriented Synthesis (DOS): As mentioned earlier, DOS can be used not only to create analogues but also to generate libraries of compounds with fundamentally different molecular skeletons. nih.govcam.ac.uk By designing synthetic pathways that allow for branching and the introduction of skeletal diversity, it is possible to explore a much broader area of chemical space and potentially discover compounds with novel biological activities. cam.ac.uk

The exploration of novel scaffolds derived from this compound could lead to the identification of compounds with entirely new mechanisms of action and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 1-(4-Methylcyclohexyl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-methylcyclohexanone with piperidin-4-ol in the presence of a reducing agent like sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) under inert conditions (N₂ atmosphere) can yield the target compound. Optimization includes:

- Temperature : 60–80°C for 12–24 hours.

- Solvent : Ethanol or methanol for solubility and stability.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Industrial-scale synthesis may use catalytic hydrogenation (H₂/Pd-C) for higher efficiency .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks for cyclohexyl methyl (δ 0.8–1.2 ppm), piperidine protons (δ 2.5–3.5 ppm), and hydroxyl (δ 1.5–2.0 ppm, broad).

- ¹³C NMR : Cyclohexyl carbons (δ 20–35 ppm), piperidine carbons (δ 45–65 ppm) .

- IR : O-H stretch (~3200 cm⁻¹), C-N stretch (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 209 (C₁₂H₂₃NO) with fragmentation patterns indicating loss of –OH or cyclohexyl groups .

Q. What are the primary chemical reactivity profiles of this compound?

- Methodological Answer : Key reactions include:

- Oxidation : Hydroxyl group oxidation (e.g., with KMnO₄) yields ketone derivatives.

- Substitution : Halogenation (SOCl₂) replaces –OH with –Cl.

- Reduction : Catalytic hydrogenation saturates the cyclohexyl ring .

Reactivity is influenced by steric hindrance from the 4-methylcyclohexyl group, slowing nucleophilic attacks at the piperidine nitrogen .

Advanced Research Questions

Q. How does the stereochemistry of the 4-methylcyclohexyl group influence biological interactions?

- Methodological Answer : The equatorial vs. axial conformation of the methyl group affects binding to enzymes like monoamine oxidases (MAOs). Computational docking (AutoDock Vina) and NMR-based ligand-observed experiments (STD-NMR) can map interactions. For example:

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) arise from assay conditions (pH, solvent). Strategies:

Q. What catalytic systems enable enantioselective synthesis of analogs?

- Methodological Answer : Chiral catalysts like BINAP-Ru complexes or organocatalysts (e.g., proline derivatives) can achieve enantiomeric excess (>90%). Key parameters:

- Catalyst loading : 5–10 mol% for optimal turnover.

- Solvent : Toluene or THF for stability.

- Efficiency metrics : Enantioselectivity (ee) quantified via chiral HPLC (Chiralpak AD-H column) .

Key Notes

- Data Sources : Reliable sources (PubChem, EPA DSSTox, peer-reviewed journals) are prioritized .

- Methodological Rigor : Answers integrate reaction optimization, spectroscopic validation, and computational modeling.

- Limitations : Biological data are inferred from structurally related compounds; experimental validation for the target molecule is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.